molecular formula C17H14N2O2 B11846923 4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- CAS No. 14133-25-6

4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl-

Cat. No.: B11846923
CAS No.: 14133-25-6
M. Wt: 278.30 g/mol
InChI Key: PAOUYWMVYWRKTM-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-2-methyl-4(3H)-quinazolinone is a 2,3-disubstituted quinazolinone derivative with a methyl group at position 2 and a 4-acetylphenyl group at position 2. Quinazolinones are heterocyclic compounds featuring a bicyclic structure with a carbonyl group, making them versatile in medicinal chemistry due to their synthetic adaptability and diverse pharmacological activities . This compound is synthesized via fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone, yielding intermediates that are further functionalized for enhanced bioactivity . Its structural features, particularly the electron-withdrawing acetyl group and the reactive 2-methyl group, influence its chemical reactivity and biological efficacy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14133-25-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-(4-acetylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H14N2O2/c1-11(20)13-7-9-14(10-8-13)19-12(2)18-16-6-4-3-5-15(16)17(19)21/h3-10H,1-2H3

InChI Key

PAOUYWMVYWRKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Formation of 2-Methyl-4H-1,3-Benzoxazine-4-One

Anthranilic acid is cyclized with acetic anhydride under reflux to form 2-methyl-4H-1,3-benzoxazine-4-one. This intermediate is critical for introducing the 2-methyl group on the quinazolinone scaffold. The reaction typically proceeds at 140°C for 4–6 hours, yielding the benzoxazinone derivative in high purity.

Condensation with 4-Aminoacetophenone

The benzoxazinone intermediate is then reacted with 4-aminoacetophenone in glacial acetic acid under reflux (12–16 hours). This step facilitates nucleophilic attack by the amine group of 4-aminoacetophenone, leading to ring expansion and formation of the quinazolinone core. The acetyl group on the phenyl ring remains intact, yielding the target compound.

Key Data:

  • Reagents: Anthranilic acid, acetic anhydride, 4-aminoacetophenone, glacial acetic acid.

  • Conditions: Reflux at 140°C (Step 1); reflux in glacial acetic acid (Step 2).

  • Yield: 66–75% (for analogous derivatives).

  • Characterization: FTIR (C=O stretch at 1689 cm⁻¹ for quinazolinone, 1666 cm⁻¹ for acetyl group); mass spectrometry (m/z 279.1).

One-Pot Synthesis via Microwave-Assisted Cyclization

Recent advancements have introduced microwave irradiation as a green chemistry approach to streamline the synthesis.

Reaction Design

A mixture of anthranilic acid, 4-aminoacetophenone, and trimethyl orthoacetate is irradiated in a microwave reactor. The reaction avoids isolating intermediates, combining cyclization and condensation into a single step. Deep eutectic solvents (e.g., choline chloride:urea) enhance reaction efficiency by stabilizing intermediates and reducing side reactions.

Advantages Over Conventional Methods

  • Time Reduction: Completion in 30–60 minutes vs. 12–16 hours for conventional reflux.

  • Solvent Efficiency: Deep eutectic solvents replace toxic organic solvents, aligning with green chemistry principles.

  • Yield Improvement: Reported yields for similar quinazolinones exceed 80% under optimized conditions.

Solvent-Free Synthesis Using PEG-400

Polyethylene glycol (PEG-400) has been employed as a recyclable catalyst and solvent in quinazolinone synthesis.

Mechanochemical Grinding

Anthranilic acid, 4-aminoacetophenone, and acetic anhydride are ground in a mortar with PEG-400. The mixture is heated at 80–100°C for 2–4 hours, facilitating cyclization without solvent. This method eliminates purification steps, as the product precipitates upon cooling.

Operational Benefits:

  • Eco-Friendly: No volatile organic solvents required.

  • Scalability: Suitable for gram-scale production.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Key Advantages
Cyclization (Benzoxazinone)Reflux in glacial acetic acid16–20 hours66–75%High reproducibility; established protocol
Microwave-Assisted150°C, DES solvent30–60 minutes>80%Rapid; eco-friendly
Solvent-Free (PEG-400)80–100°C, mechanical grinding2–4 hours70–78%Cost-effective; minimal waste

Challenges and Optimization Strategies

Byproduct Formation

Prolonged heating in conventional reflux may lead to acetyl group hydrolysis. Kinetic studies recommend strict temperature control (135–140°C) to suppress degradation.

Catalyst Selection

Lewis acids (e.g., ZnCl₂) have been tested to accelerate cyclization but risk side reactions with the acetyl group. PEG-400 remains preferred for its dual role as catalyst and solvent.

Purification Techniques

Recrystallization from aqueous methanol effectively removes unreacted 4-aminoacetophenone, enhancing product purity .

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The compound undergoes Claisen-Schmidt condensation with aromatic/heterocyclic aldehydes to form quinazolyl chalcones . For example:

  • Reaction with naphthaldehyde : Stirring in ethanol with NaOH generates chalcones, which are later cyclized .

  • FTIR evidence : The C=O stretch shifts from 1666 cm⁻¹ to ~1650 cm⁻¹ upon chalcone formation .

Cyclization to Isoxazoles

Chalcones derived from the compound undergo cyclization with hydroxylamine hydrochloride to form isoxazole derivatives . The reaction involves:

  • Refluxing with hydroxylamine (0.03 mol) and sodium acetate in acetic acid (14–16 hours at 120°C) .

  • Product characterization : IR confirms C=O of quinazolinone (1683 cm⁻¹) and aromatic C-H stretches (3064 cm⁻¹) .

Analytical Data

Parameter Value/Description
Molecular ion peak m/z 279.1 (100% intensity)
IR peaks 1689 cm⁻¹ (C=O of quinazolinone), 1666 cm⁻¹ (C=O of COCH₃)
Melting point 112–119°C
Purification Recrystallization from aqueous methanol

Mechanistic Insights

  • Reactivity drivers : The electron-deficient quinazolinone ring facilitates nucleophilic attack, while the acetylphenyl substituent influences regioselectivity .

  • Reaction conditions : Reflux in polar protic solvents (e.g., glacial acetic acid) optimizes cyclization and condensation steps .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 4(3H)-quinazolinone exhibit notable anti-inflammatory effects. For instance, compounds derived from this scaffold have been shown to inhibit inflammation in experimental models, making them potential candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases . A study demonstrated that specific derivatives could reduce edema significantly, showcasing their therapeutic promise .

Antimicrobial Activity

The compound also shows promising antibacterial properties. In silico screening of quinazolinone derivatives led to the discovery of compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . These compounds were evaluated using a mouse peritonitis model, revealing their effectiveness in vivo and suggesting their potential as new antibiotics .

Antitumor Activity

Various studies have highlighted the anticancer potential of 4(3H)-quinazolinone derivatives. For example, certain derivatives have exhibited significant growth inhibitory effects against a range of tumor cell lines. One study reported that a series of quinazolinones demonstrated selective activity against epidermoid carcinoma cells and were effective in inhibiting tubulin polymerization, a crucial process in cancer cell division . Another derivative was found to have significant antitumor activity against human leukemia cells .

Case Studies and Research Findings

StudyObjectiveFindings
Abdelkhalek et al. (2024)Evaluate anti-inflammatory effectsCompounds showed 16.3% to 36.3% inhibition of edema at 50 mg/kg doses
PMC4885108 (2016)Discover antibacterial agentsIdentified quinazolinones with efficacy against MRSA in mouse models
PMC4321853 (2014)Assess anticancer propertiesCompounds demonstrated broad-spectrum antitumor activity across multiple cell lines

Mechanism of Action

The mechanism of action of 3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of kinases or other signaling molecules involved in cell proliferation and survival, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

Compound Name Substituents Key Functional Groups Synthesis Method Biological Activity References
3-(4-Acetylphenyl)-2-methyl-4(3H)-quinazolinone 2-methyl, 3-(4-acetylphenyl) Acetyl, methyl Fusion of benzoxazinone with p-aminoacetophenone Anti-inflammatory, analgesic
UR-9825 (Antifungal agent) 7-Cl, triazole, hydroxypropyl Chlorine, triazole Pd-catalyzed heterocyclization Antifungal (Candida, Aspergillus)
6,8-Dibromo-4(3H)-quinazolinone 6,8-dibromo, 3-(4-acetylphenyl) Bromine, acetyl Fusion with dibromo-benzoxazinone Anti-inflammatory, analgesic
2-Acetyl-4(3H)-quinazolinone 2-acetyl Acetyl Amidation of 2-aminobenzonitrile Antioxidant

Key Observations :

  • Substituent Position : The 3-(4-acetylphenyl) group in the target compound enhances electron-withdrawing effects, improving binding to inflammatory targets compared to simpler 2-acetyl derivatives .
  • Halogenation : Bromine at positions 6 or 6,8 (as in ) increases anti-inflammatory potency but reduces solubility, whereas chlorine (as in UR-9825 ) improves antifungal activity.
  • Heterocyclic Additions : Triazole or pyridone moieties (e.g., UR-9825, pyrazolines in ) broaden activity spectra but require complex synthetic routes.
Anti-inflammatory and Analgesic Activity
  • Target Compound: Derivatives of 3-(4-acetylphenyl)-2-methyl-4(3H)-quinazolinone exhibit 40–60% inhibition in carrageenan-induced edema models, comparable to diclofenac . The acetylphenyl group enhances COX-2 selectivity, reducing gastrointestinal toxicity .
  • 6,8-Dibromo Analog : Shows 65–70% edema inhibition due to bromine’s electronegativity but has higher hepatotoxicity risks .
  • Pyrazoline Derivatives : Derived from the target compound’s acetyl group, these show improved analgesic efficacy (55–75% pain reduction) via opioid receptor modulation .
Antifungal Activity
  • UR-9825 : Exhibits MIC values of 0.03–0.5 µg/mL against Candida and Aspergillus, outperforming fluconazole. Its 7-Cl substituent and triazole group disrupt fungal ergosterol synthesis .
  • Target Compound : Lacks significant antifungal activity, emphasizing the importance of halogen and heterocyclic substituents for this application .

Biological Activity

4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- is a compound belonging to the quinazolinone family, characterized by a fused heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for 4(3H)-quinazolinone, 3-(4-acetylphenyl)-2-methyl- is C17H14N2O2C_{17}H_{14}N_{2}O_{2}. The structure features a quinazolinone core substituted with a 4-acetylphenyl group and a methyl group at the second position. This unique arrangement contributes to its biological efficacy.

Antibacterial Activity

Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant antibacterial properties. A study highlighted that certain quinazolinone derivatives showed potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens .

CompoundMIC (μg/mL)Target
Compound A5Staphylococcus aureus
Compound B10Escherichia coli
Compound C15Bacillus subtilis

Anticancer Activity

The anticancer potential of quinazolinones has been extensively documented. A review noted that various derivatives possess cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. Compounds derived from the quinazolinone scaffold have demonstrated mechanisms of action involving the inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Quinazolinones have also been studied for their anti-inflammatory properties. Specific derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4(3H)-quinazolinone is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring significantly influence antibacterial efficacy. For instance, compounds with electron-donating groups (e.g., methoxy or methyl) exhibited enhanced activity compared to those with electron-withdrawing groups .

Case Studies

  • Antibacterial Screening : A study evaluated over 77 variants of quinazolinones for their antibacterial activity against MRSA strains using a mouse peritonitis model. The findings revealed that certain modifications led to improved pharmacokinetics and oral bioavailability .
  • Cytotoxic Evaluation : Another investigation assessed the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer activity .

Q & A

Advanced Research Question

  • Temperature : Higher temperatures (250°C) promote cyclization but may degrade sensitive acetyl groups. Lower temperatures (180°C) favor intermediate formation but require longer reaction times .
  • Catalysts : P₂O₅ acts as both a dehydrating agent and acid catalyst, but excess amounts can lead to side reactions (e.g., over-acetylation).
  • Yield Optimization : Use a molar ratio of 1:1.2 (anthranilate:amine) and inert gas (N₂) to prevent oxidation. Typical yields range from 65–86% .

What spectroscopic techniques are critical for structural elucidation of 3-(4-acetylphenyl)-2-methyl-4(3H)-quinazolinone?

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., acetylphenyl protons at δ 2.6 ppm for CH₃ and aromatic protons at δ 7.5–8.3 ppm) .
  • FT-IR : Confirms carbonyl groups (C=O stretch at ~1670 cm⁻¹) and methyl groups (C-H stretch at ~2850 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (m/z 340.37 for [M+H]⁺) .

How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap) to assess reactivity. The acetyl group’s electron-withdrawing nature may enhance electrophilic interactions .
  • Molecular Docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. The 4-acetylphenyl group may anchor the compound in hydrophobic pockets .

What contradictions exist in reported biological activities of 4(3H)-quinazolinone derivatives, and how can they be resolved?

Advanced Research Question

  • Contradictions : Some studies report anti-inflammatory activity, while others note toxicity at similar doses (e.g., LD₅₀ >800 mg/kg in mice ).
  • Resolution Strategies :
    • Dose-Response Studies : Test multiple concentrations to identify therapeutic windows.
    • Structural Modifications : Compare analogs (e.g., replacing acetyl with methoxy groups) to isolate activity .
    • In Silico ADMET : Predict pharmacokinetics to rule out false positives .

What are the methodological challenges in assessing the antifungal activity of 3-(4-acetylphenyl)-2-methyl-4(3H)-quinazolinone?

Advanced Research Question

  • Challenge 1 : Low solubility in aqueous media. Solution : Use DMSO as a co-solvent (<1% v/v) to avoid cytotoxicity .
  • Challenge 2 : Non-specific binding. Solution : Include control compounds (e.g., fluconazole) to validate target specificity .
  • Assay Design : Use broth microdilution (CLSI M27 protocol) against Candida albicans and Aspergillus fumigatus .

How can structure-activity relationship (SAR) studies guide the optimization of 4(3H)-quinazolinone derivatives for anticancer applications?

Advanced Research Question

  • Key Modifications :
    • 2-Methyl Group : Enhances lipophilicity, improving membrane permeability.
    • 3-(4-Acetylphenyl) : Introduces hydrogen-bonding potential with kinase ATP pockets .
  • Biological Testing : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC₅₀ values with substituent electronic profiles .

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